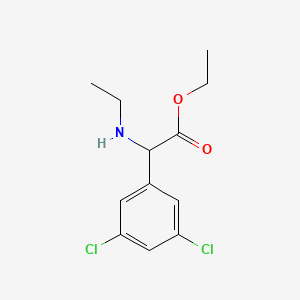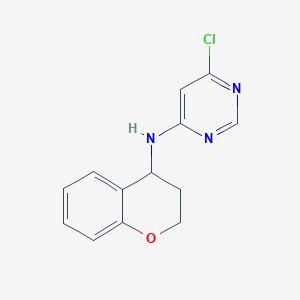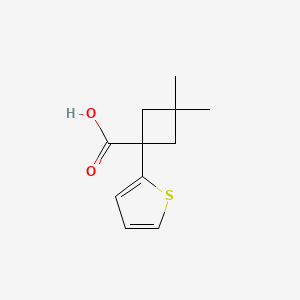
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
Overview
Description
“3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid” is a chemical compound . It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid” is C11H14O2S . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Scientific Research Applications
Photochemical and Thermal Reactions
- Research shows that benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, a related compound, undergoes dimerization to form a cyclobutane structure under ultraviolet light and heat. This transformation indicates the potential for similar photochemical and thermal behaviors in 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (Davies, Ennis, Mahavera, & Porter, 1977).
Ring Transformation and Enlargement
- The compound demonstrates intriguing chemical flexibility, as shown by research on similar molecules like 3,3-dimethyl-2-phenyl-cyclopropenecarboxylic acid, which can transform into various open-chain carboxylic acids and cyclobutenones (Schmitz, Sonnenschein, & Kuban, 1985).
Reactions with Bromine
- 3,3-Dimethyl-1-cyclobutene-carboxylic acid reacts with bromine to yield both trans and cis isomers of 1,2-dibromocyclobutane derivatives. This reaction is significant for understanding the reactivity of the cyclobutene ring in 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (Kikkawa, Nomura, & Hosoya, 1972).
Synthesis of Photochromic Compounds
- Cyclobutene-1,2-dione derivatives, including those with thiophene substituents, are synthesized for applications in photochromic materials. This suggests potential applications for 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid in developing new photochromic materials (Krayushkin, Shirinian, Belenkii, & Shadronov, 2002).
Solar Cell Applications
- The structure of 3,3-dimethyl cyclobutane derivatives has been utilized in the design of cyanine dyes for improving photoelectric conversion in dye-sensitized solar cells, demonstrating potential renewable energy applications (Wu, Meng, Li, Teng, & Hua, 2009).
properties
IUPAC Name |
3,3-dimethyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-10(2)6-11(7-10,9(12)13)8-4-3-5-14-8/h3-5H,6-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLYDLZENAGPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=CS2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



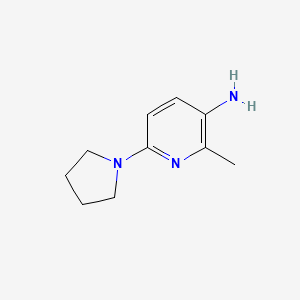
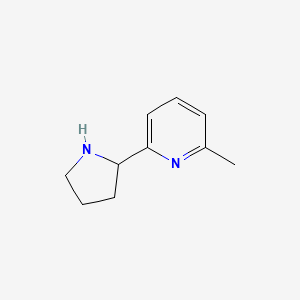

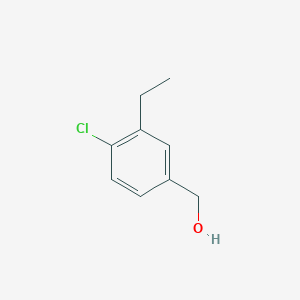
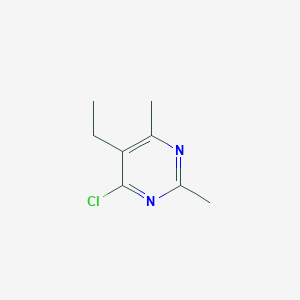
![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)

![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)
![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)

